2-Fluoro-2-methylcyclopentan-1-amine
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Overview
Description
2-Fluoro-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol . It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group within a cyclopentane ring structure. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylcyclopentan-1-amine can be achieved through several methods. One common approach involves the fluorination of a precursor compound, such as 2-methylcyclopentanone, followed by amination. The reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor, and the amination step can be carried out using ammonia or primary amines under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-2-methylcyclopentanone, while reduction could produce 2-fluoro-2-methylcyclopentanol .
Scientific Research Applications
2-Fluoro-2-methylcyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorocyclopentan-1-amine
- 2-Methylcyclopentan-1-amine
- 2-Fluoro-2-methylcyclohexan-1-amine
Uniqueness
2-Fluoro-2-methylcyclopentan-1-amine stands out due to its unique combination of a fluorine atom and a methyl group on a cyclopentane ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H12FN |
---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
2-fluoro-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C6H12FN/c1-6(7)4-2-3-5(6)8/h5H,2-4,8H2,1H3 |
InChI Key |
LCQSVRYKPJHWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1N)F |
Origin of Product |
United States |
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